molecular formula C11H14N2O3 B581941 AC-Phe(4-NH2)-OH CAS No. 402497-81-8

AC-Phe(4-NH2)-OH

Cat. No. B581941
CAS RN: 402497-81-8
M. Wt: 222.244
InChI Key: FEQBTHHWQQXZTN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Phe(4-NH2)-OH, also known as AC-P-AMINO-PHE-OME, is a chemical compound that belongs to the group of amino acid derivatives . It is composed of a peptide bond, an amino group, a phenyl group, and an omega functional group .


Molecular Structure Analysis

Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe–(4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .


Physical And Chemical Properties Analysis

The physical and chemical properties of AC-Phe(4-NH2)-OH include a molecular formula of C12H16N2O3 and a molecular weight of 236.27 . The compound has a boiling point of 404.4 °C at 760 mmHg and a flash point of 198.4 °C . Its density is 1.203 g/cm3 .

Scientific Research Applications

Nanomedicine

Molecules based on the Phe-Phe motif, such as “AC-Phe(4-NH2)-OH”, have found a range of applications in nanomedicine . They are used in drug delivery, biomaterials, and new therapeutic paradigms . The Phe-Phe motif is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Characterization and Nanomorphologies

The characterization and nanomorphologies of the self-assembled nanostructures of “AC-Phe(4-NH2)-OH” have been studied . These nanostructures have remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Tuneable Nanostructures

Supramolecular structures can be produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Drug Delivery

The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

New Therapeutic Paradigms

Nanotechnologies are revolutionizing the medicinal field as they promise innovative solutions to unsolved therapeutic and diagnostic challenges . It is not just a quantitative leap in, say, the efficiency of disease identification and treatment that is on the horizon, but also a qualitative leap that can be realized by nanomaterials through innovative therapeutic paradigms .

Safety And Hazards

The specific safety and hazard information for AC-Phe(4-NH2)-OH is not provided in the search results .

properties

IUPAC Name

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTHHWQQXZTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Phe(4-NH2)-OH

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